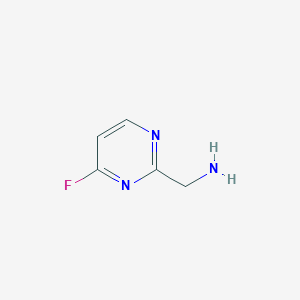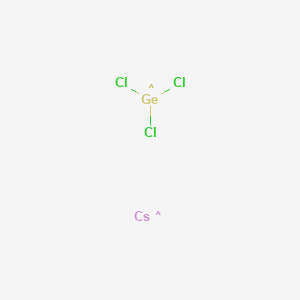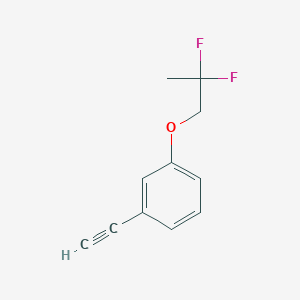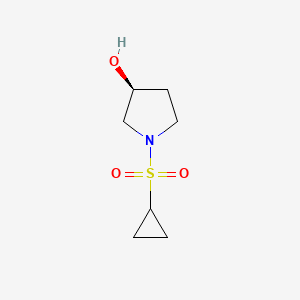
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sn-(3-Myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (Ammoniumsalz): ist ein komplexes Phospholipid-Derivat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Myristoylgruppen und Glycerin-Rückgrate umfasst, die über Phosphodiesterbindungen miteinander verbunden sind. Sie wird häufig in biochemischen und biophysikalischen Forschungsarbeiten verwendet, da sie aufgrund ihrer amphipathischen Natur für die Untersuchung von Membrandynamik und -interaktionen geeignet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Sn-(3-Myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (Ammoniumsalz) erfolgt typischerweise in mehreren Schritten:
Veresterung: Myristinsäure wird mit Glycerin verestert, um Myristoyl-Glycerin-Derivate zu bilden.
Phosphorylierung: Die Hydroxylgruppe des Glycerins wird unter Verwendung von Phosphorsäure oder einem Phosphorylierungsmittel wie Phosphorylchlorid phosphoryliert.
Kupplung: Das phosphorylierte Zwischenprodukt wird dann mit einem weiteren Myristoyl-Glycerin-Derivat gekoppelt, um die endgültige Phospholipidstruktur zu bilden.
Bildung des Ammoniumsalzes: Das Endprodukt wird durch Neutralisieren mit Ammoniak in seine Ammoniumsalzform umgewandelt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Massenveresterung: Veresterung im großen Maßstab unter Verwendung von industriellen Reaktoren.
Kontinuierliche Phosphorylierung: Verwendung von kontinuierlichen Durchflussreaktoren für eine effiziente Phosphorylierung.
Automatisierte Kupplung: Automatisierte Systeme für Kupplungsreaktionen, um Konsistenz und Reinheit zu gewährleisten.
Reinigung: Hochleistungsflüssigkeitschromatographie (HPLC) und andere Reinigungsverfahren, um ein Produkt hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Reduktion: Reduktionsreaktionen können die Esterbindungen angreifen und sie wieder in Alkohole und Säuren umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Phosphatgruppe auftreten und das Ammoniumion durch andere Nucleophile ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Alkohole, Amine, Thiole.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren und Ketonen.
Reduktion: Bildung von Alkoholen und freien Fettsäuren.
Substitution: Bildung von Phosphoester-Derivaten mit verschiedenen Nucleophilen.
Wissenschaftliche Forschungsanwendungen
Chemie
Membranstudien: Wird verwendet, um biologische Membranen zu modellieren und die Eigenschaften von Lipiddoppelschichten zu untersuchen.
Oberflächenchemie: Untersucht für sein Verhalten an Grenzflächen und in Monolagen.
Biologie
Zellmembranforschung: Hilft beim Verständnis der Membranfluidität, -permeabilität und Protein-Lipid-Wechselwirkungen.
Signaltransduktion: Untersucht für seine Rolle in zellulären Signalwegen, die Phospholipide beinhalten.
Medizin
Arzneimittelverabreichung: Als Bestandteil von liposomalen Arzneimittelverabreichungssystemen untersucht.
Diagnostik: Wird bei der Entwicklung von diagnostischen Tests verwendet, die Lipidinteraktionen beinhalten.
Industrie
Kosmetik: In Formulierungen für seine weichmachenden Eigenschaften integriert.
Lebensmittelindustrie: Als Emulgator in verschiedenen Lebensmitteln verwendet.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch ihre Wechselwirkung mit Lipiddoppelschichten. Sie integriert sich in Membranen und beeinflusst deren Fluidität und Permeabilität. Die Myristoylgruppen sorgen für hydrophobe Wechselwirkungen, während die Phosphatgruppe mit wässrigen Umgebungen interagiert und die Membranstruktur stabilisiert. Diese Wechselwirkungen beeinflussen verschiedene zelluläre Prozesse, darunter Signaltransduktion und Membranproteinfunktion.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with lipid bilayers. It integrates into membranes, affecting their fluidity and permeability. The myristoyl groups provide hydrophobic interactions, while the phosphate group interacts with aqueous environments, stabilizing the membrane structure. These interactions influence various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phosphatidylcholin: Ein weiteres Phospholipid mit Cholin als Kopfgruppe.
Phosphatidylethanolamin: Ähnliche Struktur, aber mit Ethanolamin als Kopfgruppe.
Phosphatidylserin: Enthält Serin als Kopfgruppe.
Einzigartigkeit
Sn-(3-Myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (Ammoniumsalz) ist aufgrund seiner spezifischen Myristoylgruppen und der Anwesenheit eines Ammoniumions einzigartig. Diese Struktur sorgt für unterschiedliche hydrophobe und hydrophile Wechselwirkungen, wodurch sie besonders nützlich für spezielle Membranstudien und Anwendungen ist, bei denen spezifische Lipidinteraktionen entscheidend sind.
Eigenschaften
IUPAC Name |
azanium;2,3-di(tetradecanoyloxy)propyl (2-hydroxy-3-tetradecanoyloxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-46(50)55-40-44(49)41-57-60(53,54)58-43-45(59-48(52)39-36-33-30-27-24-21-18-15-12-9-6-3)42-56-47(51)38-35-32-29-26-23-20-17-14-11-8-5-2;/h44-45,49H,4-43H2,1-3H3,(H,53,54);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIYSPDUHVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
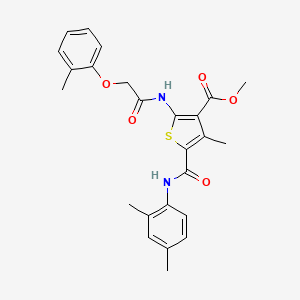
![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)
![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
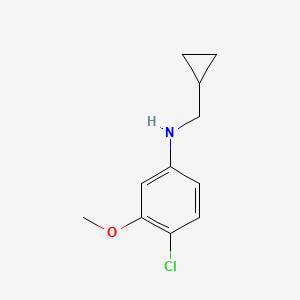
![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)

![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)

